(2E,4Z)-2-amino-5-methyl-6-oxohexa-2,4-dienoic acid
Description
(2E,4Z)-2-Amino-5-methyl-6-oxohexa-2,4-dienoic acid is a non-canonical amino acid characterized by a conjugated diene backbone (positions 2 and 4) with stereochemical assignments (E,Z), an amino group at position 2, a methyl substituent at position 5, and a ketone group at position 5. This compound is structurally unique due to its combination of functional groups, which may confer specific reactivity and biological activity.
Properties
IUPAC Name |
(2E,4Z)-2-amino-5-methyl-6-oxohexa-2,4-dienoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-5(4-9)2-3-6(8)7(10)11/h2-4H,8H2,1H3,(H,10,11)/b5-2-,6-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEIXJLDJPPFTI-JGDUWUCISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=C(C(=O)O)N)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C=C(\C(=O)O)/N)/C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649460 | |
| Record name | (2E,4Z)-2-Amino-5-methyl-6-oxohexa-2,4-dienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204193-53-3 | |
| Record name | (2E,4Z)-2-Amino-5-methyl-6-oxohexa-2,4-dienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4Z)-2-amino-5-methyl-6-oxohexa-2,4-dienoic acid typically involves the use of nucleophilic addition reactions. One common method includes the addition of bis(trimethylsilyl)ketene acetals to aryl ynones, which are activated by boron trifluoride diethyl etherate. This reaction is stereoselective and results in the formation of the desired dienoic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of organic synthesis and large-scale chemical production can be applied to scale up the laboratory methods.
Chemical Reactions Analysis
Types of Reactions
(2E,4Z)-2-amino-5-methyl-6-oxohexa-2,4-dienoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
(2E,4Z)-2-amino-5-methyl-6-oxohexa-2,4-dienoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Industry: Used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which (2E,4Z)-2-amino-5-methyl-6-oxohexa-2,4-dienoic acid exerts its effects involves interactions with various molecular targets. The amino and keto groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between (2E,4Z)-2-amino-5-methyl-6-oxohexa-2,4-dienoic acid and related compounds:
Detailed Analysis of Structural and Functional Differences
Amino vs. Hydroxy/Formyl Groups at C2 The amino group in the target compound distinguishes it from analogs like (2E,4Z)-2-hydroxyhexa-2,4-dienoic acid or P9 , which feature hydroxyl or formyl groups at C2. This substitution likely enhances nucleophilicity and hydrogen-bonding capacity, making it a candidate for peptide incorporation (e.g., in non-ribosomal peptide synthesis) .
Methyl Substituent at C5 The methyl group at C5 is unique to the target compound.
Oxo Group at C6 The oxo group at C6 is shared with compounds such as (2E,4Z)-6-(4-chlorophenyl)-2-hydroxy-6-oxohexa-2,4-dienoic acid and HPZ . This group facilitates resonance stabilization of the conjugated system and may participate in redox reactions or esterification.
Environmental vs. Biosynthetic Roles While the target compound is hypothesized to function in peptide biosynthesis, analogs like P9 and (2E,4Z)-6-(4-chlorophenyl)-2-hydroxy-6-oxohexa-2,4-dienoic acid are degradation intermediates of environmental pollutants (e.g., bisphenol A) . Their structural similarity highlights the versatility of conjugated dienoic acids in both synthetic and catabolic pathways.
Biological Activity
(2E,4Z)-2-amino-5-methyl-6-oxohexa-2,4-dienoic acid, also known as 5-methyl-2-amino-6-oxohexa-2,4-dienoic acid, is an organic compound notable for its unique structure that incorporates both amino and keto functional groups. This compound has garnered attention in various fields of biological research due to its potential applications in biochemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, and its InChI representation is:
This compound's structural characteristics allow it to participate in various biochemical interactions, influencing its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through hydrogen bonding and other molecular interactions. The presence of both amino and keto groups facilitates these interactions, which can modulate various biochemical pathways.
Enzyme Interaction
The compound's structure allows it to act as a substrate or inhibitor for specific enzymes involved in metabolic pathways. Its interaction with enzymes can lead to alterations in metabolic processes, potentially affecting cell proliferation and apoptosis.
Comparative Analysis with Similar Compounds
A comparison with related compounds can provide insights into the unique biological activities of this compound:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| (2E,4E)-hexa-2,4-dienoic acid | Trans double bonds at positions 2 and 4 | Food preservative with antimicrobial properties |
| Ethyl (E,Z)-2,4-decadienoate | Similar dienoic structure | Used in flavors and perfumery; potential antioxidant properties |
This table illustrates that while there are similarities among these compounds regarding their structural features, their biological activities can vary significantly based on minor structural differences.
Case Studies and Research Findings
- Cytotoxicity Studies : A study investigated the cytotoxic effects of hybrid molecules containing oleanolic acid fragments linked to diene acids. The results indicated that specific analogs exhibited high cytotoxicity against several cancer cell lines .
- Metabolic Pathway Analysis : Research into the metabolic pathways involving similar compounds has shown that they can influence apoptosis through modulation of key signaling pathways. This suggests that this compound may have similar effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
